1-[3-(5-Nitro-1H-benzimidazol-1-yl)phenyl]-3-phenylprop-2-en-1-one
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Overview
Description
1-[3-(5-Nitro-1H-benzimidazol-1-yl)phenyl]-3-phenylprop-2-en-1-one is a complex organic compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . The compound’s structure includes a nitro group attached to the benzimidazole ring, which can significantly influence its chemical reactivity and biological properties.
Preparation Methods
The synthesis of 1-[3-(5-Nitro-1H-benzimidazol-1-yl)phenyl]-3-phenylprop-2-en-1-one typically involves multi-step reactions. One common method includes the condensation of o-phenylenediamine with formic acid or its equivalents to form the benzimidazole core . The nitro group is introduced through nitration reactions, and the final product is obtained by coupling the benzimidazole derivative with a phenylprop-2-en-1-one moiety under specific conditions . Industrial production methods often utilize catalysts and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
1-[3-(5-Nitro-1H-benzimidazol-1-yl)phenyl]-3-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the benzimidazole ring, allowing for further functionalization. Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[3-(5-Nitro-1H-benzimidazol-1-yl)phenyl]-3-phenylprop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including parasitic infections.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-[3-(5-Nitro-1H-benzimidazol-1-yl)phenyl]-3-phenylprop-2-en-1-one involves its interaction with biological macromolecules. The compound can bind to DNA grooves, leading to DNA cleavage and cytotoxic effects . It may also inhibit specific enzymes, contributing to its antimicrobial and anticancer activities . The nitro group plays a crucial role in its bioactivity, undergoing reduction to form reactive intermediates that interact with cellular targets .
Comparison with Similar Compounds
1-[3-(5-Nitro-1H-benzimidazol-1-yl)phenyl]-3-phenylprop-2-en-1-one can be compared with other benzimidazole derivatives:
Benznidazole: Used for treating Chagas disease, shares a similar nitroimidazole structure.
Thiabendazole: An anthelmintic agent with a benzimidazole core, but lacks the nitro group.
Omeprazole: A proton pump inhibitor with a benzimidazole moiety, used for treating gastric ulcers. The unique combination of the nitro group and the benzimidazole ring in this compound contributes to its distinct chemical and biological properties.
Properties
CAS No. |
88538-72-1 |
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Molecular Formula |
C22H15N3O3 |
Molecular Weight |
369.4 g/mol |
IUPAC Name |
1-[3-(5-nitrobenzimidazol-1-yl)phenyl]-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C22H15N3O3/c26-22(12-9-16-5-2-1-3-6-16)17-7-4-8-18(13-17)24-15-23-20-14-19(25(27)28)10-11-21(20)24/h1-15H |
InChI Key |
JENZMTZCLLJACX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=CC(=CC=C2)N3C=NC4=C3C=CC(=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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